molecular formula C21H18ClN3O B14171227 1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile CAS No. 923295-32-3

1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile

Cat. No.: B14171227
CAS No.: 923295-32-3
M. Wt: 363.8 g/mol
InChI Key: CBYYQYPSIYMEHA-UHFFFAOYSA-N
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Description

1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions The piperidine ring is then synthesized and attached to the indole moiety

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 1-(6-Chloro-3-carboxy-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile.

    Reduction: 1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known to engage in various biochemical pathways, potentially influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-methylpiperidine-4-carbonitrile: Similar structure with a methyl group instead of a phenyl group.

    1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.

Uniqueness

1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the indole ring, chloro, formyl, phenyl, and carbonitrile groups in a single molecule makes it a versatile compound for various applications.

Properties

CAS No.

923295-32-3

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

1-(6-chloro-3-formylindol-1-yl)-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C21H18ClN3O/c22-18-6-7-19-16(14-26)13-25(20(19)12-18)24-10-8-21(15-23,9-11-24)17-4-2-1-3-5-17/h1-7,12-14H,8-11H2

InChI Key

CBYYQYPSIYMEHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)N3C=C(C4=C3C=C(C=C4)Cl)C=O

Origin of Product

United States

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